molecular formula C14H13NO2 B6386916 3-(2,4-Dimethylphenyl)isonicotinic acid CAS No. 1262004-30-7

3-(2,4-Dimethylphenyl)isonicotinic acid

Cat. No.: B6386916
CAS No.: 1262004-30-7
M. Wt: 227.26 g/mol
InChI Key: CRLPTDNPZOSTTR-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)isonicotinic acid is a chemical compound based on the isonicotinic acid scaffold, a structure of significant importance in medicinal chemistry . As a derivative, it is of high interest for research and development in pharmaceutical chemistry, particularly in the search for new anti-infective agents. The isonicotinic acid pharmacophore is a key structural component in several front-line therapeutics, most notably Isoniazid, which is a cornerstone of tuberculosis treatment . Isoniazid and its derivatives function as prodrugs that, upon activation by bacterial enzymes, inhibit the essential enoyl-acyl carrier protein reductase (InhA) in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis . The rise of strains resistant to first-line drugs like Isoniazid has driven research into novel derivatives, including those with modifications to the core structure to bypass common resistance mechanisms . Incorporating substituted phenyl rings, such as the 2,4-dimethylphenyl group in this compound, is a recognized strategy in drug design to modulate the lipophilicity and steric properties of a molecule, which can influence its bioavailability and interaction with biological targets . Consequently, 3-(2,4-Dimethylphenyl)isonicotinic acid serves as a valuable synthetic intermediate or building block for researchers designing and synthesizing new molecular entities. Its primary research applications include use as a precursor for the development of hydrazone derivatives, amides, and esters with potential antimycobacterial activity, as well as a reference standard in analytical studies. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-11(10(2)7-9)13-8-15-6-5-12(13)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLPTDNPZOSTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687070
Record name 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-30-7
Record name 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of 2,4-dimethylphenyl. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of 3-(2,4-Dimethylphenyl)isonicotinic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(2,4-Dimethylphenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new pharmaceutical agents. Its structural features make it a candidate for developing drugs targeting specific biological pathways.

Industry: In the industrial sector, 3-(2,4-Dimethylphenyl)isonicotinic acid can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the 2,4-dimethylphenyl group can influence the binding affinity and specificity of the compound for its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features/Applications Reference
3-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)acrylic acid 2,4-dimethylphenyl, Cl-pyridyl C₁₆H₁₄ClNO₂ 295.74 189–191 85 High yield, solid-state stability
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid Fluoro-iodophenylamino C₁₂H₈FIN₂O₂ 358.11 N/A N/A Potential pharmaceutical intermediate
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid 3-chlorophenyl, isoxazole C₁₀H₇ClN₂O₃ 238.63 N/A N/A High structural similarity (Tanimoto: 1.00)

Key Observations :

  • Melting Points : Bulky substituents (e.g., 2,4-dimethylphenyl) correlate with higher melting points (e.g., 189–191°C for the acrylic acid derivative ) due to increased crystal packing efficiency.
Pd-Catalyzed Arylation

Pd(0)/PR₃-catalyzed C–H functionalization enables direct introduction of aryl groups to pyridine rings at the 3- or 4-positions. This method is critical for synthesizing substituted isonicotinic acids, including 3-(2,4-dimethylphenyl) derivatives, with high regioselectivity .

Catalytic Oxidation

Vanadium-based catalysts (e.g., V-Ti-O) oxidize methylpyridines to nicotinic/isonicotinic acids. Catalyst composition (anatase vs. rutile TiO₂) significantly impacts efficiency:

  • Catalyst A (anatase) : Yields ~50% isonicotinic acid at 250°C .
  • Catalyst B (rutile) : Favors aldehyde byproducts, reducing acid yield .

Physicochemical Properties

Property 3-(2,4-Dimethylphenyl)isonicotinic Acid (Inferred) 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
LogP ~3.0 (estimated) 3.34 N/A
Water Solubility Low Low Moderate (due to isoxazole ring)
Thermal Stability High (decomposes >250°C) N/A N/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4-Dimethylphenyl)isonicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted phenylboronic acids and isonicotinic acid derivatives under Suzuki-Miyaura conditions. Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and temperature control (60–100°C). Purity is optimized via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Data Note : Yield variations (40–75%) are common due to steric hindrance from the 2,4-dimethyl groups, necessitating iterative optimization of ligand-to-metal ratios .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY for coupling patterns), FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹), and X-ray crystallography for conformation analysis. Computational methods (DFT at B3LYP/6-311+G(d,p)) predict electronic distributions and reactive sites, validated experimentally via cyclic voltammetry to assess redox behavior .

Q. What are the solubility profiles of 3-(2,4-Dimethylphenyl)isonicotinic acid in common solvents, and how do they impact reactivity?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to carboxylic acid group interactions. Use shake-flask methods with UV-Vis quantification (λmax ~260 nm). Poor solubility in water (<0.1 mg/mL) necessitates derivatization (e.g., methyl ester formation) for aqueous-phase studies .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or catalytic utility?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., cytochrome P450). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. QSAR models prioritize substituents at the 2,4-dimethylphenyl moiety for improved pharmacokinetics .
  • Case Study : Derivatives with electron-withdrawing groups at the phenyl ring showed 30% higher inhibition of bacterial enoyl-ACP reductase vs. parent compound .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., divergent oxidation outcomes)?

  • Methodological Answer : Conduct controlled comparative studies under inert atmospheres to isolate oxidation pathways. Use LC-MS to identify intermediates (e.g., quinone formation vs. decarboxylation). Statistical design (full factorial experiments) tests interactions between oxygen concentration, temperature, and catalyst presence .
  • Example : Conflicting reports on oxidation products (carboxylic acid vs. alcohol) were resolved by identifying trace moisture as a critical variable in Pd-mediated reactions .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH, ICH guidelines) with LC-MS monitoring. Lyophilization improves solid-state stability; addition of radical scavengers (e.g., BHT) prevents autoxidation in solution. Kinetic modeling (Arrhenius plots) predicts shelf life under varying storage conditions .

Methodological Frameworks

Q. How to integrate high-throughput screening with traditional synthetic workflows for structure-activity relationship (SAR) studies?

  • Answer : Use automated liquid handlers to prepare 96-well plates of derivatives. Pair with robotic HPLC-MS for rapid purity/identity checks. Data pipelines (Python/R scripts) cluster compounds by reactivity trends, prioritizing candidates for scale-up .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound?

  • Answer : UPLC-QTOF-MS (ESI+ mode) identifies impurities at <0.1% levels. 2D-NMR (HSQC, HMBC) resolves overlapping signals from regioisomers. Synchrotron-based XPS confirms surface oxidation states in bulk samples .

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